1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(bromomethyl)-2-chloro-4,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrClO2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKHLKHORHLJGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579766 | |
| Record name | 1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133230-10-1 | |
| Record name | 1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene can be synthesized through various methods. One common approach involves the bromination of 2-chloro-4,5-dimethoxybenzyl alcohol using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions, yielding the desired bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation, to introduce additional functional groups.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Electrophilic Aromatic Substitution: Products include nitro and sulfonic acid derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Scientific Research Applications
Scientific Research Applications
1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene has several applications in scientific research:
- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
- Material Science: It is used in the preparation of functionalized polymers and advanced materials with specific properties.
- Medicinal Chemistry: The compound is explored for its potential biological activities and as a building block for drug development.
- Chemical Biology: It is utilized in the study of enzyme mechanisms and the development of enzyme inhibitors.
Chemical Reactions
This compound undergoes various chemical reactions:
- Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used. Products include azides, thiocyanates, and ethers.
- Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles, such as nitration or sulfonation, to introduce additional functional groups. Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation are employed. Products include nitro and sulfonic acid derivatives.
- Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
The biological activity of this compound stems from its ability to undergo various chemical reactions. Research indicates that compounds similar to this compound possess antibacterial activity. A comparative analysis of sulfonamide derivatives shows that they can inhibit bacterial growth by mimicking p-aminobenzoic acid, a substrate for folic acid synthesis in bacteria.
Antimicrobial Properties
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| 4-Methylpiperidine | Staphylococcus aureus | 1.8 |
| Various sulfonamides | Escherichia coli | <100 |
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene depends on the specific chemical reactions it undergoes In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds
Comparison with Similar Compounds
1-Bromo-4-chloro-2,5-dimethoxybenzene
- Key Differences :
- Lacks the reactive bromomethyl group, reducing its utility in alkylation reactions.
- The chlorine atom’s position (4 vs. 2) alters electronic effects on the aromatic ring, influencing regioselectivity in further substitutions.
- Used as a precursor for polychlorinated biphenyl (PCB) derivatives via Suzuki coupling .
- Crystallography : Methoxy groups lie nearly coplanar with the benzene ring, similar to the target compound .
1-(Bromomethyl)-3,5-dimethoxybenzene
2-Bromo-4,5-dimethoxyphenethylamine (2C-B)
- Structure : Phenethylamine backbone with bromine at position 2 and methoxy groups at 4 and 5.
- Key Differences: Lacks halogenated methyl and chlorine substituents. Psychoactive properties due to the phenethylamine moiety, unlike the inert synthetic role of the target compound . Highlights how minor structural changes (e.g., amine vs. bromomethyl/chloro groups) drastically alter biological activity.
1-Bromo-4,5-dimethoxy-2-vinylbenzene
- Structure : Bromine at position 1, methoxy groups at 4 and 5, and a vinyl (-CH=CH₂) group at position 2.
- Key Differences :
1-(Bromomethyl)-2-bromo-4,5-dimethoxybenzene
- Structure : Bromomethyl at position 1, bromine at 2, and methoxy groups at 4 and 5 (CAS: 610-978-6).
- Key Differences: Dual bromine substituents enhance electrophilicity but increase molecular weight (295.98 g/mol vs. 265.53 g/mol). Potential toxicity concerns due to higher halogen content.
Thermodynamic and Electronic Properties
- Solubility : Methoxy groups enhance solubility in polar solvents (e.g., chloroform, ethyl acetate) for all analogs.
- Electron Effects :
- Methoxy groups are electron-donating, activating the ring for electrophilic substitution.
- Chlorine (electron-withdrawing) directs substitutions to meta/para positions, while bromomethyl acts as a leaving group.
- Crystallinity : Planar methoxy groups in the target compound and 1-bromo-4-chloro-2,5-dimethoxybenzene facilitate crystal packing .
Biological Activity
Overview
1-(Bromomethyl)-2-chloro-4,5-dimethoxybenzene is an organic compound classified as an aromatic halide. Its structure features a bromomethyl group, a chlorine atom, and two methoxy groups attached to a benzene ring. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
- Molecular Formula : C10H12BrClO2
- Molecular Weight : 275.56 g/mol
The biological activity of this compound primarily stems from its ability to undergo various chemical reactions, including:
- Nucleophilic Substitution : The bromomethyl group can be replaced by nucleophiles, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
- Electrophilic Aromatic Substitution : The aromatic ring can react with electrophiles to introduce additional functional groups.
- Oxidation : Methoxy groups can be oxidized to form aldehydes or carboxylic acids under specific conditions .
Biological Activity
The compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial Properties
Research indicates that compounds similar to this compound possess antibacterial activity. A comparative analysis of sulfonamide derivatives shows that they can inhibit bacterial growth by mimicking p-aminobenzoic acid, a substrate for folic acid synthesis in bacteria.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| 4-Methylpiperidine | Staphylococcus aureus | 1.8 |
| Various sulfonamides | Escherichia coli | <100 |
Case Studies
- Antibacterial Activity : In vitro studies have shown that similar sulfonamides exhibit strong antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli. While specific data for this compound is pending, its structural analogs suggest potential efficacy against these organisms .
- Cardiovascular Effects : Some studies have suggested that sulfonamide derivatives may influence cardiovascular parameters such as perfusion pressure. For example, benzenesulfonamides were shown to affect coronary resistance in isolated heart models, indicating possible cardiovascular applications for related compounds .
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of this compound is crucial for assessing its biological activity. Theoretical modeling predicts various parameters such as absorption, distribution, metabolism, and excretion (ADME). These factors will influence the compound's efficacy and safety profile in potential therapeutic applications.
Applications in Research and Industry
This compound serves as a versatile intermediate in:
- Organic Synthesis : Utilized in creating complex organic molecules, including pharmaceuticals and agrochemicals.
- Material Science : Employed in preparing functionalized polymers and advanced materials.
- Medicinal Chemistry : Explored for potential biological activities and as a building block for drug development.
- Chemical Biology : Used in studying enzyme mechanisms and developing enzyme inhibitors .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
